2-(4-イソブトキシフェニル)キノリン-4-カルボヒドラジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

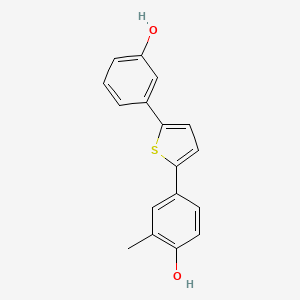

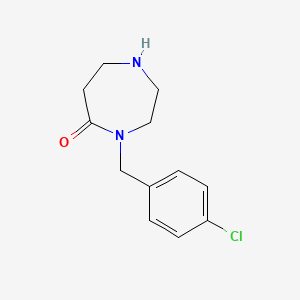

The compound 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the isobutoxyphenyl group suggests potential modifications to the compound's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method involves a Lewis acid-mediated multisegment coupling cascade, which is designed for the synthesis of densely substituted 4-alkoxy quinolines. This method utilizes an oxonium ion triggered alkyne carboamination sequence involving C-C and C-N bond formations, which could be relevant for the synthesis of compounds similar to 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide . Additionally, the thermolysis of certain carbodiimides has been shown to produce quinoline derivatives, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be further modified with various substituents. In the case of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide, the isobutoxyphenyl group is likely to influence the overall conformation and electronic distribution of the molecule. Oligoamides derived from quinolinecarboxylic acid have been shown to adopt helical structures stabilized by intramolecular hydrogen bonds . Such structural features could be relevant for understanding the conformational preferences of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including transformations to other heterocyclic compounds. For instance, thermolysis of carbodiimides can lead to the formation of indoloquinolines . The presence of functional groups such as carbohydrazide in 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide may allow for further chemical transformations, potentially yielding novel compounds with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of an isobutoxy group could affect the compound's solubility, boiling point, and melting point. The electronic properties, such as UV absorption and fluorescence, are also determined by the conjugated system of the quinoline core and its substituents. The stability of the compound under various conditions, including temperature and pH, would be an important aspect of its chemical properties analysis. Although the specific properties of 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide are not detailed in the provided papers, general trends observed in related quinoline derivatives can provide insights .

科学的研究の応用

2-(4-イソブトキシフェニル)キノリン-4-カルボヒドラジドの科学研究における応用について調査しましたが、残念ながら、この化合物の特定の用途を特定する情報は得られませんでした。 一般的に、この様な化合物は、サプライヤーの1つが示唆しているように、プロテオミクス研究など、様々な分野で使用される可能性があります .

特性

IUPAC Name |

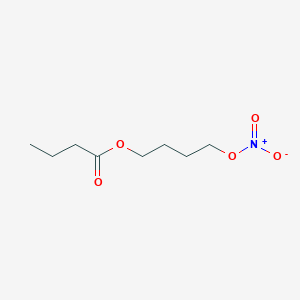

2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13(2)12-25-15-9-7-14(8-10-15)19-11-17(20(24)23-21)16-5-3-4-6-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOTXSRFOIERNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401166045 |

Source

|

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956576-44-6 |

Source

|

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)

![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)

![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)